![molecular formula C7H4N2OS B567164 Thieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1211596-51-8](/img/structure/B567164.png)

Thieno[3,2-D]pyrimidine-7-carbaldehyde

概要

説明

Thieno[3,2-D]pyrimidine-7-carbaldehyde is a heterocyclic compound that features a fused ring system combining thiophene and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

作用機序

Target of Action

Thieno[3,2-D]pyrimidine-7-carbaldehyde and its derivatives primarily target the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation, a process that is critical for regulating gene expression.

Mode of Action

This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the normal methylation process, leading to changes in gene expression. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of EZH2 affects several biochemical pathways. Most notably, it impacts the histone methylation process, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Its derivatives have shown promising antitumor activity against various cancer cell lines , suggesting good bioavailability

Result of Action

The most significant result of this compound’s action is its antitumor activity. It has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

生化学分析

Biochemical Properties

Thieno[3,2-D]pyrimidine-7-carbaldehyde plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is involved in the methylation of histone proteins. By inhibiting EZH2, this compound can modulate gene expression and affect cellular processes such as proliferation and differentiation . Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing cellular functions.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. In cancer cells, it induces apoptosis and inhibits cell migration, thereby reducing tumor growth and metastasis . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can downregulate the expression of genes involved in cell proliferation and upregulate those involved in apoptosis, thereby promoting cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of EZH2, thereby inhibiting its enzymatic activity . This inhibition prevents the methylation of histone proteins, leading to changes in chromatin structure and gene expression. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of EZH2 and persistent changes in gene expression, ultimately affecting cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit EZH2 without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to form various metabolites . These metabolites can further interact with cellular enzymes, affecting metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with chromatin and affects gene expression . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its proper function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-D]pyrimidine-7-carbaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: Thieno[3,2-D]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Thieno[3,2-D]pyrimidine-7-carbaldehyde has a wide range of applications in scientific research:

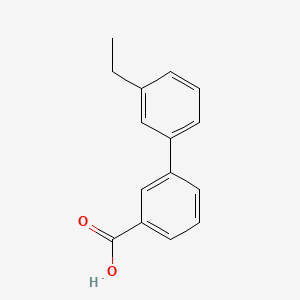

Chemistry: Used as a building block for the synthesis of more complex molecules.

類似化合物との比較

Thieno[2,3-D]pyrimidine: Another heterocyclic compound with similar biological activities.

Thieno[3,4-B]pyridine:

Uniqueness: Thieno[3,2-D]pyrimidine-7-carbaldehyde stands out due to its specific substitution pattern and the unique electronic properties conferred by the fused thiophene and pyrimidine rings. These characteristics make it particularly effective as a kinase inhibitor and a versatile building block in synthetic chemistry .

特性

IUPAC Name |

thieno[3,2-d]pyrimidine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROWMXGGAHTZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717250 | |

| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-51-8 | |

| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

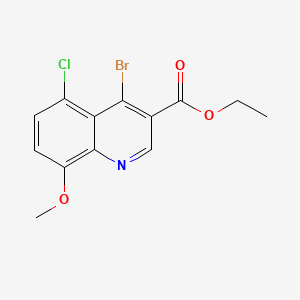

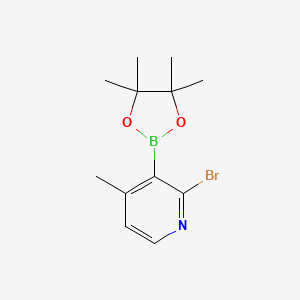

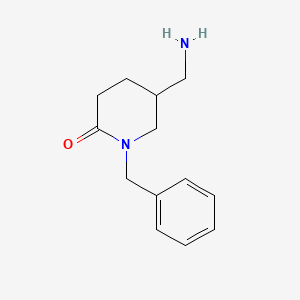

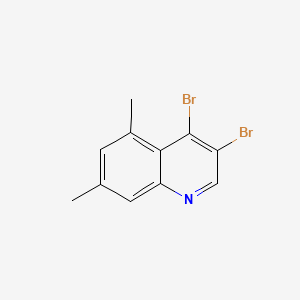

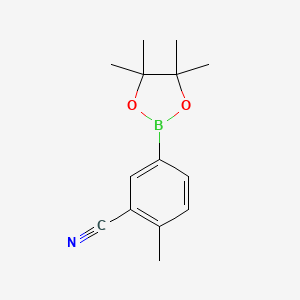

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

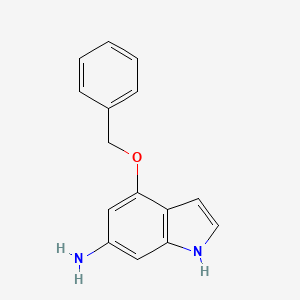

Q1: What is the significance of Thieno[3,2-D]pyrimidine-7-carbaldehyde in the synthesis of the studied 1,5-benzothiazepine derivatives?

A1: this compound serves as a crucial building block in the multi-step synthesis of the 1,5-benzothiazepine derivatives. [] The compound reacts with various P-substituted Acetophenone and Heterocyclic Acetyl derivatives to form intermediate chalcone derivatives. These chalcones then undergo a cyclo condensation reaction with 2-amino thiophenol in the presence of dimethylformamide (DMF) to yield the final 1,5-benzothiazepine compounds. [] Essentially, this compound provides the thieno[3,2-d]pyrimidine nucleus that is incorporated into the final structure of the synthesized benzothiazepines.

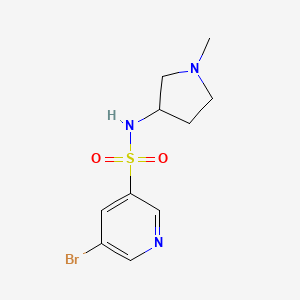

Q2: Did the study explore the structure-activity relationship (SAR) of the synthesized 1,5-benzothiazepines?

A2: While the study doesn't delve deeply into detailed SAR analysis, it does highlight that variations in the P-substituents on the Acetophenone and Heterocyclic Acetyl derivatives used in the synthesis resulted in different 1,5-benzothiazepine derivatives with varying degrees of antimicrobial activity. [] For instance, compounds incorporating specific substituents like 6h, 6e, 6i, and 6d exhibited promising antimicrobial activity. This observation suggests that modifications to the core structure, particularly at the P-substituent position, influence the biological activity of these compounds, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)

![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)